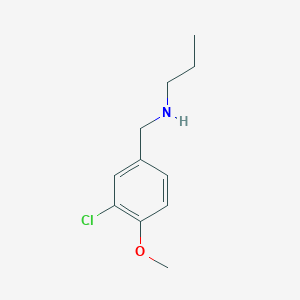
N-(3-chloro-4-methoxybenzyl)-N-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxybenzyl)-N-propylamine, also known as Ro 4-1284, is a chemical compound that has been studied for its potential use in various scientific applications. It is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a role in the breakdown of dopamine and other neurotransmitters in the brain. In
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxybenzyl)-N-propylamine has been studied for its potential use in various scientific applications. One of the main areas of research has been in the field of neuroscience, where it has been used to study the role of MAO-B in the brain. MAO-B inhibitors like N-(3-chloro-4-methoxybenzyl)-N-propylamine have been shown to increase the levels of dopamine in the brain, which can have therapeutic effects for conditions such as Parkinson's disease.
Wirkmechanismus
N-(3-chloro-4-methoxybenzyl)-N-propylamine works by selectively inhibiting the enzyme MAO-B, which is responsible for breaking down dopamine and other neurotransmitters in the brain. By inhibiting this enzyme, the levels of dopamine in the brain are increased, which can have therapeutic effects for conditions such as Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methoxybenzyl)-N-propylamine are largely related to its inhibition of MAO-B. By increasing the levels of dopamine in the brain, it can improve motor function in patients with Parkinson's disease. It has also been studied for its potential use in treating depression and anxiety, although more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxybenzyl)-N-propylamine in lab experiments is its selectivity for MAO-B. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other neurotransmitters in the brain. However, one limitation is that it may not be suitable for all types of experiments, as its effects are largely limited to dopamine and other neurotransmitters that are broken down by MAO-B.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methoxybenzyl)-N-propylamine. One area of interest is its potential use in treating other neurological conditions such as Alzheimer's disease. It has also been studied for its potential use in treating drug addiction, as it may be able to reduce cravings for drugs like cocaine and methamphetamine. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxybenzyl)-N-propylamine involves the reaction of 3-chloro-4-methoxybenzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. This results in the formation of the desired product, which can be purified through various methods such as column chromatography or recrystallization.
Eigenschaften
Produktname |
N-(3-chloro-4-methoxybenzyl)-N-propylamine |
|---|---|
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.7 g/mol |
IUPAC-Name |
N-[(3-chloro-4-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c1-3-6-13-8-9-4-5-11(14-2)10(12)7-9/h4-5,7,13H,3,6,8H2,1-2H3 |
InChI-Schlüssel |
KOCKDBQXQJUVGF-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C=C1)OC)Cl |
Kanonische SMILES |
CCCNCC1=CC(=C(C=C1)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(benzyloxy)-5-chloro-3-methoxybenzyl]-N-methylamine](/img/structure/B271623.png)
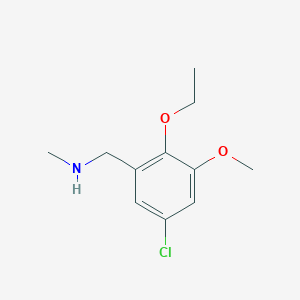
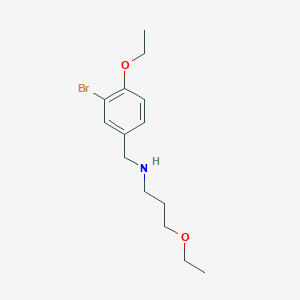
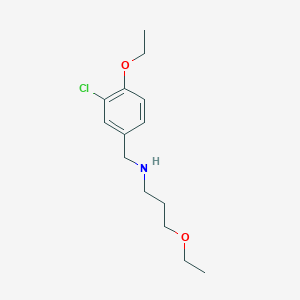
![N-(cyclohexylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B271627.png)
![1-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-propanol](/img/structure/B271630.png)
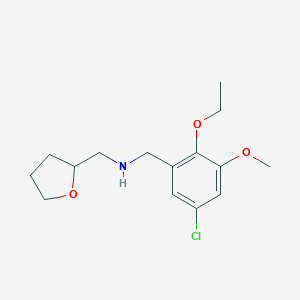
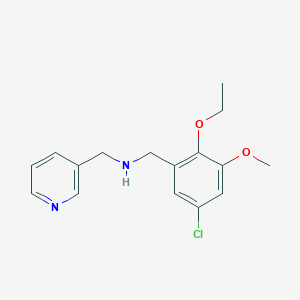
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271638.png)
![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271639.png)
![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol](/img/structure/B271641.png)
![2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B271642.png)
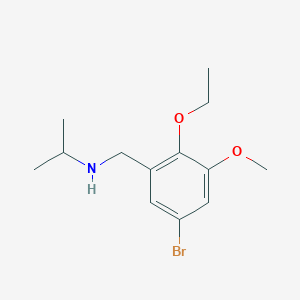
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271646.png)